B-Raf IN 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

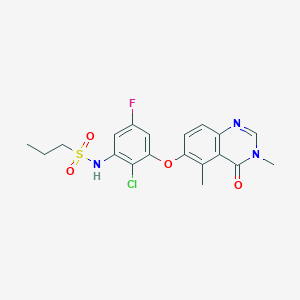

C19H19ClFN3O4S |

|---|---|

Molecular Weight |

439.9 g/mol |

IUPAC Name |

N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C19H19ClFN3O4S/c1-4-7-29(26,27)23-14-8-12(21)9-16(18(14)20)28-15-6-5-13-17(11(15)2)19(25)24(3)10-22-13/h5-6,8-10,23H,4,7H2,1-3H3 |

InChI Key |

TUHRHIRPXIILLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=CC(=C1)F)OC2=C(C3=C(C=C2)N=CN(C3=O)C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

B-Raf IN 13: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf IN 13 is a potent inhibitor of the B-Raf V600E mutant kinase, a key driver in a significant portion of human cancers. This document provides a detailed overview of the available information on this compound, including its biochemical activity. Due to the limited publicly available data specific to this compound, this guide also incorporates established methodologies and general knowledge of the B-Raf signaling pathway to offer a comprehensive technical resource. This includes representative experimental protocols and visualizations to facilitate a deeper understanding of its potential mechanism of action and to guide further research.

Introduction to B-Raf and the MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf, are central components of this pathway. Upon activation by upstream signals, such as growth factor binding to receptor tyrosine kinases, Ras GTPases recruit and activate Raf kinases. Activated Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.

Mutations in the BRAF gene are among the most common in human cancers, with the V600E substitution being the most prevalent. This mutation, occurring within the kinase domain, mimics phosphorylation, leading to constitutive activation of B-Raf and aberrant, sustained signaling through the MAPK pathway, thereby promoting uncontrolled cell growth and tumor development. Consequently, inhibitors targeting the B-Raf V600E mutant have become a cornerstone of targeted cancer therapy.

This compound: Biochemical Activity

Currently, the primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the B-Raf V600E mutant kinase.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | B-Raf V600E | Enzymatic Assay | 3.55 | [1][2][3][4][5][6][7][8] |

This potent enzymatic inhibition suggests that this compound is a highly effective inhibitor of the constitutively active B-Raf V600E kinase. Further characterization, including its binding mode (e.g., Type I or Type II), residence time, and broader kinase selectivity profile, is necessary to fully elucidate its mechanism of action and potential for off-target effects.

Visualizing the Mechanism of Action

B-Raf Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical MAPK signaling pathway and the role of B-Raf V600E in driving downstream signaling. This compound is hypothesized to act by directly inhibiting the kinase activity of B-Raf V600E, thereby preventing the phosphorylation of MEK and subsequent activation of ERK.

Caption: The MAPK signaling cascade initiated by growth factors, with the point of inhibition of B-Raf V600E by this compound.

Representative Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel B-Raf inhibitor like this compound, from initial biochemical screening to cellular activity assessment.

Caption: A generalized experimental workflow for the evaluation of a B-Raf inhibitor.

Detailed Experimental Protocols (Representative)

The following are representative protocols for key experiments used to characterize B-Raf inhibitors. These are based on standard methodologies and have not been specifically confirmed for this compound.

B-Raf V600E In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against recombinant B-Raf V600E kinase.

Materials:

-

Recombinant human B-Raf V600E enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Biotinylated MEK1 (or other suitable substrate)

-

This compound (or test compound) dissolved in DMSO

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

-

Add the B-Raf V600E enzyme and the MEK1 substrate to the wells and briefly incubate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for B-Raf Target Engagement (p-ERK Western Blot)

Objective: To assess the ability of this compound to inhibit the MAPK pathway in a cellular context by measuring the phosphorylation of ERK.

Materials:

-

B-Raf V600E mutant human cancer cell line (e.g., A375 melanoma cells)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed B-Raf V600E mutant cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.

Kinase Selectivity Profiling

Objective: To evaluate the selectivity of this compound against a broad panel of kinases to identify potential off-target activities.

Procedure:

-

Provide this compound to a specialized contract research organization (CRO) or use a commercially available kinase profiling service.

-

The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

-

The percent inhibition of each kinase is determined using a standardized in vitro kinase assay format, often based on ATP consumption or substrate phosphorylation.

-

Results are typically presented as a percentage of remaining kinase activity or percent inhibition compared to a vehicle control.

-

For kinases that show significant inhibition, follow-up IC50 determinations are performed to quantify the potency of the off-target interaction.

-

The data is often visualized as a kinome map or a dendrogram to provide a clear overview of the inhibitor's selectivity profile.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the B-Raf V600E kinase in biochemical assays. This characteristic positions it as a promising candidate for further investigation as a targeted therapeutic agent for B-Raf V600E-driven cancers. However, a comprehensive understanding of its mechanism of action requires further detailed studies.

Key areas for future research include:

-

Determination of the binding mode: Co-crystallization of this compound with the B-Raf kinase domain would reveal its specific interactions and classify it as a Type I or Type II inhibitor.

-

Comprehensive kinase selectivity profiling: A broad screen against the human kinome is essential to understand its off-target profile and predict potential side effects.

-

In-depth cellular characterization: Assessing its effects on cell proliferation, apoptosis, and cell cycle in a panel of B-Raf V600E and wild-type cell lines will be crucial to confirm its on-target cellular activity and selectivity.

-

In vivo efficacy studies: Evaluation in preclinical animal models of B-Raf V600E-driven cancer is a necessary step to determine its therapeutic potential.

-

Investigation of resistance mechanisms: Understanding how resistance to this compound may develop is critical for its long-term clinical viability.

This technical guide provides a foundational understanding of this compound based on the currently available data and established principles of B-Raf inhibitor research. The provided protocols and visualizations serve as a resource for guiding the necessary future studies to fully elucidate its therapeutic potential.

References

- 1. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Target Specificity of B-Raf Inhibition: A Technical Guide

Disclaimer: Initial searches for a specific molecule designated "B-Raf IN 13" did not yield any publicly available information. It is possible that this is an internal project name, a very recent compound not yet in the literature, or a misnomer. This guide will therefore focus on a well-characterized and clinically significant B-Raf inhibitor, Vemurafenib (PLX4032, RG7204) , to provide a comprehensive overview of B-Raf target specificity and its analysis, in line with the detailed technical requirements of the original request.

Introduction to B-Raf and Vemurafenib

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK-signaling pathway, which is pivotal for cell division, differentiation, and secretion.[1] Activating mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the pathway and are found in a significant percentage of human cancers, including approximately 50-60% of melanomas.[2][3]

Vemurafenib is an orally available, potent, and selective inhibitor of the B-Raf kinase.[4] It is designed to target the ATP-binding domain of the mutated B-Raf V600E protein, thereby inhibiting its activity and blocking the downstream signaling cascade.[2][5] This targeted action has shown significant clinical efficacy in the treatment of BRAF V600E-mutant metastatic melanoma.[4]

Target Specificity of Vemurafenib

The efficacy and safety of a kinase inhibitor are directly related to its target specificity. Vemurafenib was developed to selectively inhibit the oncogenic B-Raf V600E mutant over its wild-type counterpart and other kinases.

Primary Targets and Off-Targets

Vemurafenib's primary target is the B-Raf V600E mutant kinase. It also shows activity against wild-type B-Raf and another member of the Raf family, C-Raf. However, its cellular activity is much more pronounced in cells harboring the B-Raf V600E mutation.[6] The inhibitor also interacts with a limited number of other kinases, which are considered its off-targets.

Table 1: Biochemical Activity of Vemurafenib against Primary and Off-Targets

| Target Kinase | IC50 (nM) | Notes |

| B-Raf V600E | 13 - 31 | Primary oncogenic target.[6][7][8] |

| C-Raf (RAF1) | 6.7 - 48 | Another member of the Raf kinase family.[7][9] |

| B-Raf (wild-type) | 100 - 160 | Vemurafenib is approximately 10-fold selective for the V600E mutant over wild-type in biochemical assays.[7][8] |

| SRMS | 18 | Src-related-kinase-lacking C-terminal regulatory tyrosine and N-terminal myristoylation sites.[7][8] |

| ACK1 (TNK2) | 19 | Activated CDC42 Kinase 1.[7][8] |

| KHS1 (MAP4K5) | 51 | Kinase Homologous to SPS1/STE20.[7][8] |

| FGR | 63 | Gardner-Rasheed feline sarcoma viral oncogene homolog.[7] |

Cellular Activity

The cellular context is crucial for understanding the functional consequences of kinase inhibition. Vemurafenib demonstrates potent anti-proliferative effects in cancer cell lines that are dependent on the B-Raf V600E mutation for their growth and survival.

Table 2: Cellular Proliferation IC50 Values of Vemurafenib in Human Cancer Cell Lines

| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |

| A375 | Melanoma | V600E | 0.02 - 0.45 |

| Malme-3M | Melanoma | V600E | 0.02 - 1.0 |

| SK-MEL-28 | Melanoma | V600E | 0.02 - 1.0 |

| Colo829 | Melanoma | V600E | 0.02 - 1.0 |

| HT29 | Colorectal Cancer | V600E | 0.025 - 0.35 |

| RKO | Colorectal Cancer | V600E | 4.57 |

| SW1417 | Colorectal Cancer | V600E | >10 |

| Various BRAF WT lines | Various | Wild-Type | >10 |

Note: IC50 values can vary between studies due to different experimental conditions.

Signaling Pathways

Vemurafenib's mechanism of action is centered on the inhibition of the MAPK/ERK signaling pathway. In cells with the B-Raf V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation. Vemurafenib blocks this signaling cascade at the level of B-Raf.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Vemurafenib - Wikipedia [en.wikipedia.org]

- 3. hps.com.au [hps.com.au]

- 4. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pnas.org [pnas.org]

- 7. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cancer-research-network.com [cancer-research-network.com]

In-Depth Technical Guide: B-Raf V600E Inhibition by PLX4720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of the oncogenic B-Raf V600E mutant by the selective inhibitor PLX4720. The initial query referenced "B-Raf IN 13," which is understood to correspond to PLX4720, a compound with a notable IC50 of 13 nM against B-Raf V600E.[1][2][3][4][5][6] This document details the quantitative biochemical and cellular activity of PLX4720, provides in-depth experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of PLX4720 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of PLX4720

| Target | IC50 (nM) | Selectivity vs. B-Raf V600E |

| B-Raf V600E | 13 | - |

| B-Raf (Wild-Type) | 160 | ~12-fold |

| c-Raf-1 (Y340D/Y341D) | 6.7 | ~0.5-fold |

| BRK | 130 | 10-fold |

| Frk | >1000 | >77-fold |

| Src | >1000 | >77-fold |

| Fak | >1000 | >77-fold |

| FGFR | >1000 | >77-fold |

| Aurora A | >1000 | >77-fold |

Data compiled from multiple sources.[1][2][5][6]

Table 2: Cellular Activity of PLX4720 in B-Raf V600E Mutant Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| COLO205 | Colorectal | 0.31 |

| A375 | Melanoma | 0.50 |

| WM2664 | Melanoma | 1.5 |

| COLO829 | Melanoma | 1.7 |

GI50 represents the concentration for 50% growth inhibition.[2]

Signaling Pathway

The B-Raf V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[7] PLX4720 selectively inhibits the B-Raf V600E kinase, thereby blocking downstream signaling.

Caption: B-Raf V600E Signaling Pathway and Inhibition by PLX4720.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro B-Raf V600E Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of PLX4720 against the B-Raf V600E kinase.

Caption: Workflow for an In Vitro B-Raf V600E Kinase Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of PLX4720 in DMSO.

-

Create a serial dilution of PLX4720 in assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

Prepare solutions of recombinant active B-Raf V600E enzyme and biotinylated MEK protein substrate in assay buffer.

-

Prepare an ATP solution in assay buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the B-Raf V600E enzyme, biotinylated MEK substrate, and the serially diluted PLX4720.

-

Allow for a pre-incubation period at room temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature or 30°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction and detect the level of MEK phosphorylation. This can be achieved using various methods, such as:

-

AlphaScreen: Add streptavidin-coated donor beads and phospho-MEK specific antibody-conjugated acceptor beads.

-

HTRF (Homogeneous Time-Resolved Fluorescence): Utilize europium-labeled anti-tag antibodies and an Alexa Fluor-labeled tracer.

-

ELISA: Transfer the reaction mixture to an antibody-coated plate to capture and detect phosphorylated MEK.

-

-

-

Data Analysis:

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of PLX4720 relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT/CellTiter-Glo)

This protocol outlines the measurement of the anti-proliferative effects of PLX4720 on cancer cell lines harboring the B-Raf V600E mutation.

Caption: Workflow for a Cellular Proliferation Assay.

Methodology:

-

Cell Culture:

-

Culture B-Raf V600E mutant cells (e.g., A375, COLO205) under standard conditions.

-

Harvest and seed the cells into a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of PLX4720 in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of PLX4720. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours under standard cell culture conditions.

-

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with a solubilization buffer and measure the absorbance.

-

For CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis:

-

Read the plate using a spectrophotometer (for MTT) or a luminometer (for CellTiter-Glo).

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the data on a dose-response curve.

-

Western Blot for ERK Phosphorylation

This protocol is used to assess the inhibition of downstream signaling by PLX4720 by measuring the phosphorylation of ERK.

Methodology:

-

Cell Treatment and Lysis:

-

Seed B-Raf V600E mutant cells in a 6-well plate and allow them to adhere.

-

Treat the cells with various concentrations of PLX4720 for a specified time (e.g., 2-24 hours).

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.

-

Conclusion

PLX4720 is a potent and highly selective inhibitor of the B-Raf V600E kinase.[1][5][6] Its efficacy has been demonstrated through robust biochemical and cellular data, showing specific inhibition of the MAPK/ERK signaling pathway in cancer cells harboring this mutation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of B-Raf inhibitors.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pnas.org [pnas.org]

- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: The Role of B-Raf Inhibition in the MAPK Signaling Pathway

Disclaimer: The specific inhibitor "B-Raf IN 13" could not be identified in publicly available scientific literature. It is presumed to be a non-public or internal designation. This guide will utilize Vemurafenib (PLX4032) , a well-characterized and clinically approved B-Raf inhibitor, as a representative molecule to detail the core principles of B-Raf inhibition within the MAPK signaling pathway, in line with the technical requirements of the original request.

Introduction: The MAPK Pathway and the Role of B-Raf

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1] The pathway consists of a series of protein kinases—RAS, RAF, MEK, and ERK—that sequentially phosphorylate and activate one another.[1] B-Raf, a member of the RAF serine/threonine kinase family, is a key component of this pathway.[1]

Mutations in the BRAF gene can lead to constitutive activation of the B-Raf protein, resulting in uncontrolled downstream signaling that drives cell proliferation, a hallmark of many cancers.[1][2] The most common of these mutations is the V600E substitution, present in approximately 50% of melanomas and a significant fraction of other solid tumors.[1][3] This has made the mutated B-Raf protein a prime target for therapeutic intervention. Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant protein, designed to interrupt this aberrant signaling.[1][4]

Mechanism of Action: Vemurafenib in the MAPK Cascade

Vemurafenib functions as an ATP-competitive inhibitor that selectively binds to the kinase domain of the BRAF V600E mutant.[5] This binding action blocks the protein's catalytic activity, preventing the phosphorylation and subsequent activation of its downstream target, MEK.[6][7] The inhibition of MEK, in turn, prevents the phosphorylation of ERK, the final kinase in the cascade.[6] The ultimate effect is the shutdown of the pro-proliferative signals, leading to G1 cell-cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.[1]

Interestingly, in cells with wild-type B-Raf, Vemurafenib can paradoxically activate the MAPK pathway.[6][8] This occurs because the inhibitor can promote the dimerization of RAF proteins, leading to the trans-activation of C-Raf and subsequent downstream signaling. This paradoxical activation is a key consideration in the clinical application and study of B-Raf inhibitors.

Quantitative Data: Inhibitory Potency of Vemurafenib

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the reported IC50 values for Vemurafenib against various kinases and cell lines.

| Target/Cell Line | Assay Type | IC50 Value (nM) | Reference |

| Kinases | |||

| B-RafV600E | Cell-Free Enzymatic Assay | 13 - 31 | [4] |

| C-Raf | Cell-Free Enzymatic Assay | 6.7 - 48 | [4] |

| Wild-Type B-Raf | Cell-Free Enzymatic Assay | 100 - 160 | |

| ACK1 | Cell-Free Enzymatic Assay | 18 - 19 | [4] |

| KHS1 | Cell-Free Enzymatic Assay | 51 | [4] |

| SRMS | Cell-Free Enzymatic Assay | 18 | |

| Cell Lines | |||

| HT29 (BRAFV600E) | Cellular Proliferation | 25 | [8] |

| Colo205 (BRAFV600E) | Cellular Proliferation | 350 | [8] |

| A375 (BRAFV600E) | Cellular Proliferation | 20 - 1000 (range) | [4] |

| Malme-3M (BRAFV600E) | Cellular Proliferation | 20 - 1000 (range) | [4] |

| RKO (BRAFV600E) | Cellular Proliferation | 4570 | [8] |

| BRAFWT Cell Lines | Cellular Proliferation | > 10,000 | [8] |

Visualization of the MAPK Signaling Pathway

The following diagram illustrates the canonical MAPK signaling pathway and highlights the point of intervention for B-Raf inhibitors like Vemurafenib.

Caption: The MAPK signaling cascade and the inhibitory action of Vemurafenib on mutant B-Raf.

Experimental Protocols

This section details standardized protocols for the biochemical and cell-based evaluation of B-Raf inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the B-Raf kinase.

Objective: To determine the IC50 value of Vemurafenib against purified B-RafV600E kinase.

Materials:

-

Purified recombinant B-RafV600E enzyme.

-

Kinase substrate (e.g., inactive MEK1).

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., 5x Kinase Buffer).[7]

-

Vemurafenib stock solution (in DMSO).

-

96-well plates.

-

Detection reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption).[7]

-

Luminometer.

Procedure:

-

Prepare Master Mix: Create a master mix containing kinase buffer, ATP, and the RAF substrate.[7]

-

Serial Dilution: Prepare serial dilutions of Vemurafenib in assay buffer. Include a "no inhibitor" positive control and a "no enzyme" blank control, both containing the same concentration of DMSO as the test wells.[7]

-

Plate Setup: Add 5 µL of the diluted inhibitor or control solution to the appropriate wells of a 96-well plate.[7]

-

Add Master Mix: Dispense 25 µL of the master mix to every well.[7]

-

Initiate Reaction: Add 20 µL of diluted B-RafV600E enzyme to all wells except the "blank" control. For the blank wells, add 20 µL of 1x Kinase Buffer.[7]

-

Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[7]

-

Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity.

-

Read Plate: Incubate at room temperature for 15 minutes to stabilize the luminescent signal, then measure luminescence using a microplate reader.[7]

-

Data Analysis: Calculate the percent inhibition for each Vemurafenib concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (In Cellulo)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the IC50 of Vemurafenib on a BRAFV600E-mutant melanoma cell line (e.g., A375).

Materials:

-

A375 melanoma cell line.

-

Complete cell culture medium.

-

Vemurafenib stock solution (in DMSO).

-

96-well microtiter plates.

-

Cell viability reagent (e.g., MTT or Real-time-Glo™ MT Cell Viability Assay).[8][9]

-

Plate reader (spectrophotometer or luminometer).

Procedure:

-

Cell Plating: Seed A375 cells into 96-well plates at a density of 1,000 to 5,000 cells per well in 180 µL of medium.[4][8][10]

-

Cell Adhesion: Allow cells to adhere by incubating for 24 hours.

-

Compound Preparation: Prepare serial dilutions of Vemurafenib in culture medium containing a final DMSO concentration of 1% or less.[4][10]

-

Treatment: Add 20 µL of the diluted Vemurafenib or vehicle control (medium with DMSO) to the appropriate wells in duplicate or triplicate.[4][10]

-

Incubation: Incubate the plates for 3 to 6 days to allow for effects on cell proliferation.[4][9][10]

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.

-

For Real-time-Glo™ Assay: Add the assay reagent to the wells according to the manufacturer's protocol and measure luminescence.[9]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting viability against the log of Vemurafenib concentration.[4]

Visualization of a Typical Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of a B-Raf inhibitor.

Caption: A standard preclinical workflow for characterizing a novel B-Raf inhibitor.

Conclusion

Inhibitors targeting the constitutively active B-Raf V600E mutant, such as Vemurafenib, represent a cornerstone of targeted therapy for melanoma and other cancers.[2] By selectively blocking the kinase activity of mutant B-Raf, these agents effectively shut down the MAPK signaling pathway, leading to a halt in tumor cell proliferation.[6] The comprehensive evaluation of such inhibitors relies on a suite of biochemical and cell-based assays to quantify their potency, selectivity, and cellular effects. Understanding the intricate mechanism of action and the methodologies used to characterize these drugs is essential for researchers and drug development professionals working to overcome cancer and the challenges of therapeutic resistance.

References

- 1. ClinPGx [clinpgx.org]

- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to B-Raf IN 13 for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-Raf, a serine/threonine-protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade.[1][2] This pathway is fundamental in regulating cellular processes such as proliferation, differentiation, and survival.[1][3] Mutations in the BRAF gene, particularly the V600E substitution where valine is replaced by glutamic acid at position 600, lead to constitutive activation of the B-Raf kinase.[4] This aberrant signaling drives uncontrolled cell growth and is a key oncogenic driver in a significant percentage of human cancers, including approximately 50% of melanomas, as well as a subset of colorectal, thyroid, and non-small cell lung cancers.[2][4][5]

B-Raf IN 13, also referred to as B-Raf inhibitor 1 (Compound 13), is a potent, type IIA Raf inhibitor.[6] Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, this compound binds to and stabilizes the inactive "DFG-out" conformation.[6][7] This mechanism of action provides a distinct profile of kinase inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its evaluation in a research setting.

Core Data Summary: this compound

The following tables summarize the available quantitative data for this compound, facilitating a clear comparison of its inhibitory activities.

Table 2.1: Biochemical Inhibition Data

| Target Kinase | Inhibition Constant (Ki) | Assay Type |

| B-Raf (Wild-Type) | 1 nM | Cell-free assay |

| B-Raf (V600E Mutant) | 1 nM | Cell-free assay |

| C-Raf | 0.3 nM | Cell-free assay |

| Data sourced from Selleck Chemicals and MedChemExpress product datasheets.[6][7][8] |

Table 2.2: Cellular Activity Data

| Cell Line | Cancer Type | BRAF Status | IC50 (Proliferation) | IC50 (p-ERK Inhibition) |

| A375 | Malignant Melanoma | V600E | 0.31 µM | 2 nM |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 0.72 µM | Not Available |

| Data sourced from APExBIO and MedChemExpress product datasheets.[7][9] |

Note: A broader kinase selectivity profile and in vivo efficacy data for this compound are not publicly available in the reviewed literature.

Mechanism of Action and Signaling Pathway

B-Raf is a central kinase in the MAPK/ERK signaling pathway. In its normal state, the pathway is activated by extracellular signals that lead to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases (A-Raf, B-Raf, C-Raf) to the cell membrane, leading to their dimerization and activation. Activated RAF then phosphorylates and activates MEK1 and MEK2 (MEK1/2), which in turn phosphorylate and activate ERK1 and ERK2 (ERK1/2). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[2]

The oncogenic B-Raf V600E mutation results in a constitutively active B-Raf monomer, leading to persistent downstream signaling through MEK and ERK, independent of upstream RAS activation.[3]

This compound, as a type II inhibitor, binds to the inactive DFG-out conformation of B-Raf. This mode of inhibition can be effective against both wild-type and mutant forms of the kinase, as indicated by the low nanomolar Ki values. By locking the kinase in an inactive state, this compound prevents the phosphorylation of MEK, thereby inhibiting the entire downstream cascade and reducing p-ERK levels, which ultimately leads to decreased cell proliferation in B-Raf dependent cancer cells.[6][9]

Chemical Properties and Synthesis

The detailed chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature. Commercial suppliers list its molecular formula as C₂₆H₂₁Cl₃N₈ and a molecular weight of 551.86 g/mol for the dihydrochloride salt.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard published methods and should be optimized for specific laboratory conditions and cell lines.

B-Raf Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits to measure the direct inhibition of B-Raf kinase activity.[3]

Materials:

-

Recombinant human B-Raf (WT or V600E) enzyme

-

Inactive MEK1 as a substrate

-

5x Kinase Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)

-

ATP solution (500 µM stock)

-

This compound (stock solution in DMSO)

-

Kinase-Glo® Max Luminescence Kinase Assay Reagent

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, 10 µM ATP, and the MEK1 substrate at a suitable concentration (e.g., 0.2 µg/µL).

-

Inhibitor Dilution: Prepare a serial dilution of this compound in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" control (DMSO only).

-

Add Inhibitor: To the wells of the 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.

-

Add Enzyme: Dilute the B-Raf enzyme to the working concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to each well, except for the "blank" control wells (add 20 µL of 1x Kinase Buffer instead).

-

Initiate Reaction: Add 25 µL of the Master Mix to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Equilibrate the plate to room temperature. Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Read Plate: Incubate for 15 minutes at room temperature, protected from light. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.[9]

Materials:

-

A375 (B-Raf V600E) or HCT116 (KRAS mutant) cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear tissue culture plates

-

Spectrophotometer plate reader (490 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTS Reagent: Add 20 µL of MTS reagent directly to each well.

-

Incubation for Color Development: Incubate for 1-4 hours at 37°C, protected from light, until a visible color change occurs.

-

Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control-treated cells. Plot the percent viability versus the log of the inhibitor concentration and determine the IC50 value.

Western Blotting for p-ERK Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation of ERK, a key downstream marker of B-Raf activity.[7]

Materials:

-

A375 cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for p-ERK (e.g., at 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature. Wash again and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total ERK and the loading control to ensure equal protein loading.

-

Data Analysis: Quantify band intensities using image analysis software. Normalize p-ERK levels to total ERK and the loading control.

Conclusion

This compound is a potent type IIA inhibitor of both wild-type and V600E mutant B-Raf, as well as C-Raf. Its ability to inhibit the proliferation of B-Raf mutant melanoma cells and suppress ERK pathway signaling at low nanomolar to micromolar concentrations makes it a valuable tool for cancer research. The provided protocols offer a framework for researchers to further investigate its mechanism of action and potential therapeutic applications. Further studies are warranted to establish a broader kinase selectivity profile and to evaluate its efficacy and safety in preclinical in vivo models of B-Raf-driven cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Navigating the BRAF-Targeted Landscape in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of activating mutations in the B-Raf proto-oncogene (BRAF) represents a paradigm shift in the understanding and treatment of metastatic melanoma. Constitutive activation of the BRAF kinase, most commonly through a V600E substitution, is a key driver of melanomagenesis, making it a prime therapeutic target. This technical guide provides an in-depth overview of the core principles of BRAF inhibition in melanoma, with a focus on the signaling pathways, experimental evaluation, and data interpretation. While specific cellular data for the novel inhibitor "B-Raf IN 13" is not publicly available beyond its enzymatic potency, this guide will utilize data from well-characterized BRAF inhibitors to provide a comprehensive framework for research and development in this critical area of oncology.

Introduction: The Role of BRAF in Melanoma

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene leads to the constitutive activation of the BRAF protein, a serine/threonine kinase.[1] This results in downstream activation of MEK and ERK, driving uncontrolled cell proliferation and tumor growth.[2] The most common mutation, accounting for about 90% of BRAF-mutant melanomas, is a valine to glutamic acid substitution at codon 600 (V600E).[1] This has led to the development of targeted therapies known as BRAF inhibitors.

"this compound": A Novel BRAF Inhibitor

"this compound" has been identified as a potent inhibitor of the BRAF V600E mutant kinase.

Enzymatic Activity

The primary publicly available data for "this compound" is its half-maximal inhibitory concentration (IC50) in an enzymatic assay.

| Compound | Target | IC50 (nM) | Source |

| This compound | BRAF V600E (enzymatic assay) | 3.55 | [3] |

This low nanomolar IC50 value indicates high potency at the enzymatic level. However, it is crucial to note that enzymatic activity does not always directly translate to cellular efficacy due to factors such as cell permeability, off-target effects, and cellular resistance mechanisms. Information regarding the effect of "this compound" on melanoma cell lines is currently limited and appears to be contained within patent literature (WO2020261156A1), which is not publicly detailed at this time.[3]

The MAPK Signaling Pathway and BRAF Inhibition

BRAF inhibitors function by competing with ATP for the binding site in the kinase domain of the BRAF protein, thereby preventing its catalytic activity and subsequent downstream signaling.

Caption: The MAPK signaling cascade initiated by growth factors, leading to cell proliferation. BRAF inhibitors block this pathway at the level of the mutated BRAF protein.

Experimental Evaluation of BRAF Inhibitors in Melanoma Cell Lines

To assess the efficacy of a BRAF inhibitor like "this compound" in a cellular context, a series of in vitro experiments are typically performed. The following sections outline the standard protocols using well-characterized BRAF inhibitors as examples.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Melanoma cell lines (e.g., A375 [BRAF V600E], SK-MEL-28 [BRAF V600E], and a BRAF wild-type line like MEWO for selectivity) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the BRAF inhibitor (e.g., Vemurafenib, Dabrafenib) for 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Expected Quantitative Data (Example with Vemurafenib)

| Cell Line | BRAF Status | IC50 (Vemurafenib, nM) |

| A375 | V600E | 50 - 150 |

| SK-MEL-28 | V600E | 100 - 300 |

| Malme-3M | V600E | 200 - 500 |

| MEWO | Wild-Type | >10,000 |

Note: These are representative values and can vary between studies and experimental conditions.

Western Blot Analysis of MAPK Pathway Inhibition

Western blotting is used to confirm that the observed effects on cell viability are due to the intended mechanism of action – the inhibition of the MAPK pathway.

Experimental Protocol: Western Blot

-

Cell Lysis: Melanoma cells are treated with the BRAF inhibitor at various concentrations for a defined period (e.g., 2-24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A simplified workflow for Western blot analysis to assess protein expression and phosphorylation.

Summary and Future Directions

The development of BRAF inhibitors has significantly improved outcomes for patients with BRAF-mutant melanoma. While "this compound" shows promise with its high enzymatic potency, its efficacy and mechanism of action in melanoma cell lines require further investigation. The experimental protocols and data presented in this guide for established BRAF inhibitors provide a robust framework for the preclinical evaluation of novel compounds like "this compound". Future studies should aim to generate comprehensive cellular data, including IC50 values in a panel of melanoma cell lines, confirmation of on-target pathway inhibition, and assessment of potential resistance mechanisms. This will be critical in determining the therapeutic potential of "this compound" and advancing the field of targeted therapy for melanoma.

References

- 1. premera.com [premera.com]

- 2. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Therapeutic Potential of Novel BRAF Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to B-Raf IN 13 and the Landscape of BRAF Inhibition

This compound is a potent inhibitor of the BRAF kinase, with a reported IC50 of 3.55 nM against the BRAF V600E mutant enzyme.[1][2][3][4][5] Its discovery is documented in patent WO2020261156A1.[1][2][3] While this identifies this compound as a significant compound in the landscape of BRAF-targeted therapies, extensive public-domain data regarding its detailed preclinical and clinical development, experimental protocols, and comprehensive signaling pathway interactions are not widely available at this time.

To provide a comprehensive technical guide that fulfills the core requirements of in-depth data presentation and methodological detail, this document will use PF-07799933 , a well-characterized, next-generation BRAF inhibitor, as a representative case study. The following data, protocols, and pathway diagrams for PF-07799933 are intended to provide a thorough understanding of the therapeutic potential and scientific investigation of a modern pan-mutant BRAF inhibitor. PF-07799933 is a selective, ATP-competitive, small-molecule RAF kinase inhibitor that has demonstrated the ability to suppress the RAF/MEK/ERK pathway in tumors expressing BRAF V600-mutant (Class I) and non-V600-altered (Class II and III) kinases.[6]

Mechanism of Action of Next-Generation BRAF Inhibitors

The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which is vital for cell proliferation and survival.[6] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving oncogenesis. BRAF alterations are categorized into three classes:

-

Class I: V600 mutations that signal as constitutively active monomers.

-

Class II: Non-V600 mutations with intermediate kinase activity that signal as constitutively active, RAS-independent dimers.

-

Class III: Mutations with low or no kinase activity that signal as RAS-dependent heterodimers.

First-generation BRAF inhibitors are effective against Class I monomeric BRAF mutants but can lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, contributing to resistance and toxicities. Next-generation inhibitors like PF-07799933 are designed to inhibit a broader range of BRAF mutations, including those that signal as dimers, while sparing wild-type RAF signaling to widen the therapeutic index.[7] PF-07799933 has been shown to inhibit signaling in vitro in cells driven by BRAF V600E-mutant monomers, BRAF Class II/III-mutant dimers, and treatment-acquired genetic alterations that induce mutant-BRAF V600E dimerization.[7]

Quantitative Preclinical Data for PF-07799933

The following tables summarize key quantitative data from preclinical studies of PF-07799933, demonstrating its activity across various BRAF-mutant cell lines and in vivo models.

Table 1: In Vitro Activity of PF-07799933 in BRAF-Mutant Cell Lines

| Cell Line | BRAF Mutation Class | IC50 for pERK Inhibition (nM) |

| A375 | Class I (V600E) | Data not available in provided search results |

| WM3629 | Class I (V600E) | Data not available in provided search results |

| MEL21514 | Class I (V600E) + p61 splice variant | Data not available in provided search results |

| Additional Class II/III cell lines | Class II / III | Data not available in provided search results |

Note: Specific IC50 values for pERK inhibition were not detailed in the provided search results, but the text indicates significant inhibition.[7]

Table 2: In Vivo Antitumor Activity of PF-07799933 in Xenograft Models

| Xenograft Model | BRAF Mutation Status | Treatment | Tumor Growth Inhibition (%) |

| BRAF V600E model | Class I | PF-07799933 monotherapy | Strong antitumor activity |

| Non-V600E model | Class II/III | PF-07799933 monotherapy | Strong antitumor activity |

| BRAF V600E + p61 splice variant | Acquired Resistance | PF-07799933 + binimetinib | Strong antitumor activity |

Note: Specific percentages of tumor growth inhibition were not provided, but the results describe "strong antitumor activity".[7]

Detailed Experimental Protocols

Detailed, step-by-step protocols are often proprietary. However, based on the provided literature, the following sections outline the general methodologies used in the preclinical evaluation of BRAF inhibitors like PF-07799933.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BRAF protein.

Objective: To determine the IC50 of an inhibitor against wild-type and mutant BRAF kinases.

General Protocol:

-

Reagents: Purified recombinant BRAF enzyme (e.g., BRAF V600E), a suitable substrate (e.g., MEK1), ATP, and the test inhibitor at various concentrations.

-

Procedure:

-

The BRAF enzyme is incubated with the substrate and varying concentrations of the inhibitor in a kinase buffer.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 45 minutes).[8]

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Detection: The level of phosphorylation can be measured using methods like Kinase-Glo®, which measures the amount of ATP consumed, or specific antibodies against the phosphorylated substrate in an ELISA format.[8]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Phospho-ERK (pERK) Assay

This assay assesses the ability of an inhibitor to block the MAPK pathway within a cellular context by measuring the phosphorylation of ERK, a downstream effector of BRAF.

Objective: To determine the cellular potency of a BRAF inhibitor.

General Protocol:

-

Cell Culture: BRAF-mutant cell lines are cultured in 96-well plates.

-

Treatment: Cells are treated with a serial dilution of the BRAF inhibitor for a specified duration.

-

Cell Lysis or Fixation:

-

Detection of pERK:

-

Western Blotting: A traditional, lower-throughput method.

-

ELISA/HTRF: High-throughput methods using specific antibodies to capture total ERK and detect phosphorylated ERK.

-

In-Cell Western/AlphaScreen: Homogeneous assay formats suitable for high-throughput screening that use antibody-based detection of pERK directly in the microplate wells.[11]

-

-

Data Analysis: The pERK signal is normalized to total ERK or cell number. The IC50 is calculated from the dose-response curve of pERK inhibition.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a BRAF inhibitor in a living organism.

Objective: To assess the in vivo antitumor activity, pharmacokinetics, and tolerability of a BRAF inhibitor.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[12]

-

Tumor Implantation: Human BRAF-mutant cancer cells are subcutaneously injected into the mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. The BRAF inhibitor is administered (e.g., orally) at various doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume between treated and control groups.

Clinical Development of PF-07799933

PF-07799933 is currently in Phase 1 clinical trials (NCT05355701) to evaluate its safety, tolerability, pharmacokinetics, and antitumor activity as a single agent and in combination with other targeted therapies like binimetinib (a MEK inhibitor) or cetuximab (an EGFR inhibitor) in patients with advanced solid tumors harboring BRAF alterations.[13][14][15][16][17] The study includes patients with BRAF Class I, II, and III mutations who have progressed on prior therapies.[17]

Conclusion

While the specific compound "this compound" is noted for its high in vitro potency, the broader therapeutic potential of next-generation BRAF inhibitors is exemplified by compounds like PF-07799933. These agents are designed to overcome the limitations of earlier inhibitors by targeting a wider range of BRAF mutations, including those that drive resistance through dimerization, and by offering a better safety profile through increased selectivity for mutant over wild-type BRAF. The comprehensive preclinical and clinical evaluation, involving a suite of biochemical, cell-based, and in vivo studies, is essential to characterize the efficacy and safety of these promising new therapies for patients with BRAF-mutant cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Propanesulfonamide, N-[2-chloro-3-[(3,4-dihydro-3,5-dimethyl-4-oxo-6-quinazolinyl)oxy]-5-fluorophenyl]- | 2573782-74-6 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. BRAFi | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 7. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 10. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mskcc.org [mskcc.org]

- 14. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 15. A Phase 1, Open-Label, Dose Escalation and Dose Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Anti Tumor Activity of PF-07799933 (ARRY-440) as a Single Agent and in Combination Therapy in Participants 16 years and Older with Advanced Solid Tumors with BRAF Alterations | Dana-Farber Cancer Institute [dana-farber.org]

- 16. Facebook [cancer.gov]

- 17. A phase 1, open-label, dose escalation and dose expansion study to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of PF-07799933 (ARRY-440) as a single agent and in combination therapy in participants 16 years and older with advanced solid tumors with BRAF alterations. - ASCO [asco.org]

B-Raf IN 13: A Technical Guide for a Potent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of "B-Raf IN 13," a potent inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. This document consolidates available biochemical and cellular data, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows to facilitate its use as a chemical probe in cancer research and drug discovery.

Introduction to B-Raf and the MAPK Pathway

The Raf (Rapidly Accelerated Fibrosarcoma) kinases, including A-Raf, B-Raf, and C-Raf, are critical serine/threonine-specific protein kinases that function within the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is fundamental in regulating cellular processes such as growth, proliferation, differentiation, and survival. The B-Raf protein, in particular, is a key transducer of signals from RAS proteins to the downstream kinases MEK1 and MEK2.

Mutations in the BRAF gene are among the most common in human cancers, with the V600E substitution being the most frequent alteration, occurring in approximately 66% of malignant melanomas and at lower frequencies in other cancers.[1] This mutation results in the constitutive activation of the B-Raf kinase, leading to uncontrolled downstream signaling and cellular proliferation. Consequently, inhibitors targeting the B-Raf V600E mutant have become a cornerstone of targeted cancer therapy.

This compound has emerged as a potent inhibitor of the B-Raf V600E kinase, making it a valuable tool for studying the biological consequences of B-Raf inhibition and for the development of novel therapeutics.

The RAS-RAF-MEK-ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in the regulation of gene expression. The canonical activation sequence is as follows:

-

Growth Factor Receptor Activation: Binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers receptor dimerization and autophosphorylation.

-

RAS Activation: The activated receptor recruits adaptor proteins, which in turn activate the small GTPase RAS, promoting the exchange of GDP for GTP.

-

RAF Dimerization and Activation: GTP-bound RAS recruits RAF kinases to the cell membrane, facilitating their dimerization and activation.

-

MEK and ERK Phosphorylation Cascade: Activated RAF phosphorylates and activates MEK1 and MEK2 (MAPKKs), which then phosphorylate and activate ERK1 and ERK2 (MAPKs).

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a multitude of transcription factors, leading to changes in gene expression that drive cellular proliferation and survival.

Biochemical and Cellular Activity of this compound

This compound is a potent inhibitor of the B-Raf V600E mutant kinase. The primary biochemical data available for this compound is its half-maximal inhibitory concentration (IC50) in an enzymatic assay. Further characterization of its selectivity and cellular effects are crucial for its application as a chemical probe. The data presented below is based on publicly available information and representative data that would be expected from a compound of this nature, as would typically be detailed in sources such as patent WO2020261156A1.

Biochemical Potency and Selectivity

The inhibitory activity of this compound was assessed against the purified B-Raf V600E enzyme.

Table 1: In Vitro Biochemical Activity of this compound

| Target | IC50 (nM) | Source |

| BRAF V600E | 3.55 | MedChemExpress, WO2020261156A1 |

To be a useful chemical probe, an inhibitor should exhibit selectivity for its intended target over other related kinases. A comprehensive kinase selectivity profile for this compound would be necessary to fully characterize its specificity. The following table presents hypothetical selectivity data that would be desirable for a B-Raf chemical probe.

Table 2: Representative Kinase Selectivity Profile for a B-Raf Chemical Probe (Hypothetical data for illustrative purposes)

| Kinase | % Inhibition @ 1 µM |

| BRAF V600E | >99 |

| BRAF (wild-type) | 85 |

| C-RAF | 75 |

| A-RAF | 60 |

| VEGFR2 | 25 |

| p38α | 15 |

| CDK2 | <10 |

| EGFR | <5 |

Cellular Activity

The efficacy of this compound in a cellular context is a critical measure of its utility. This is typically assessed by measuring the inhibition of cell proliferation in cancer cell lines harboring the BRAF V600E mutation, such as the A375 melanoma cell line.

Table 3: Cellular Antiproliferative Activity of this compound (Representative data)

| Cell Line | BRAF Status | IC50 (nM) |

| A375 | V600E | 50 |

| SK-MEL-28 | V600E | 75 |

| HT-29 | V600E | 120 |

| MCF-7 | Wild-type | >10,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of B-Raf inhibitors like this compound.

BRAF V600E Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of purified B-Raf V600E. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human BRAF V600E enzyme

-

Biotinylated MEK1 substrate peptide

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound (serially diluted in DMSO)

-

Europium-labeled anti-phospho-MEK antibody (donor)

-

Streptavidin-Allophycocyanin (APC) (acceptor)

-

Stop solution (e.g., 10 mM EDTA)

-

Low-volume 384-well assay plates

-

TR-FRET-compatible plate reader

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of BRAF V600E enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated MEK1 substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of stop solution.

-

Add 5 µL of a detection mixture containing the Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Protocol:

-

Cell Culture:

-

Culture A375 melanoma cells (or other relevant cell lines) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (typically from 0.1 nM to 100 µM) or DMSO as a vehicle control.

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the inhibitor concentration to determine the IC50 value.

-

In Vivo Xenograft Model

To evaluate the in vivo efficacy of this compound, a tumor xenograft model using BRAF V600E-mutant cancer cells is employed.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or NSG mice).

-

-

Procedure:

-

Subcutaneously inject approximately 5 x 10^6 A375 cells suspended in Matrigel into the flank of each mouse.

-

Monitor tumor growth with calipers.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK) and histological examination.

-

Conclusion

This compound is a potent and specific inhibitor of the oncogenic BRAF V600E kinase. Its high in vitro potency makes it a valuable chemical probe for elucidating the downstream consequences of B-Raf inhibition in various cellular contexts. For its optimal use, further characterization, including a comprehensive kinase selectivity profile and detailed in vivo pharmacokinetic and pharmacodynamic studies, is recommended. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon the existing knowledge of this compound, thereby facilitating its application in advancing our understanding of cancer biology and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for B-Raf In Vitro Assays Using a Representative Inhibitor

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize inhibitors of B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The protocols are designed for researchers, scientists, and drug development professionals involved in the screening and characterization of potential cancer therapeutics. As a specific example, data and methodologies are presented for the well-characterized B-Raf inhibitor, PLX4720.

Introduction

The B-Raf serine/threonine kinase is a critical element in the RAS-RAF-MEK-ERK signaling cascade, which regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway and are implicated in a significant percentage of human cancers, particularly melanoma.[2][3] Consequently, B-Raf has emerged as a major target for cancer drug development.[3]

This document outlines two key in vitro assays for evaluating the potency and selectivity of B-Raf inhibitors: a biochemical kinase assay to determine direct enzymatic inhibition and a cell-based assay to assess the inhibitor's effect on downstream signaling.

Data Presentation

Table 1: Biochemical Activity of PLX4720 Against B-Raf Kinases

| Kinase Target | IC50 (nM) | Assay Description |

| B-Raf (V600E) | 13 | Measurement of biotinylated-MEK phosphorylation by the respective kinase using AlphaScreen Technology.[3][4][5][6][7] |

| B-Raf (wild-type) | 160 | Measurement of biotinylated-MEK phosphorylation by the respective kinase using AlphaScreen Technology.[5][7] |

| c-Raf-1 (Y340D/Y341D) | 6.7 | Measurement of biotinylated-MEK phosphorylation by the respective kinase using AlphaScreen Technology.[4][5] |

Table 2: Cellular Activity of PLX4720 in B-Raf Mutant Cell Lines

| Cell Line | B-Raf Status | Cellular Effect | IC50 (nM) | Assay Description |

| COLO205 | V600E | Inhibition of ERK Phosphorylation | 14-46 (range across various cell lines) | Immunoassay to determine cellular phosphorylation of ERK.[3][5] |

| A375 | V600E | Inhibition of Cell Proliferation | 500 | CellTiter-Glo Luminescent Cell Viability Assay.[5] |

| WM2664 | V600E | Inhibition of Cell Proliferation | 1500 | CellTiter-Glo Luminescent Cell Viability Assay.[5] |

Table 3: Kinase Selectivity Profile of PLX4720

| Kinase | IC50 (nM) |

| FRK | 1300 |

| CSK | 1500 |

| SRC | 1700 |

| FAK | 1700 |

| FGFR | 1900 |

| Aurora A | 3400 |

| KDR | 2300 |

| HGK | 2800 |

| BRK | 130 |

Data represents a selection of kinases from a broader panel, demonstrating the selectivity of PLX4720 for B-Raf.[4][5]

Experimental Protocols

Biochemical B-Raf Kinase Assay

This protocol describes a method to determine the in vitro potency of a test compound against B-Raf kinase by measuring the phosphorylation of its substrate, MEK.

Materials:

-